![molecular formula C15H22N2O3 B4964410 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4964410.png)
1-(2,3-dimethoxybenzyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethoxybenzyl)-3-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied in recent years due to its potential applications in the field of pain management. This compound belongs to the class of analgesics known as nicotinic acetylcholine receptor agonists, which are known to produce potent analgesic effects in preclinical and clinical studies.
Wirkmechanismus
1-(2,3-dimethoxybenzyl)-3-piperidinecarboxamide acts as an agonist at nicotinic acetylcholine receptors, which are a type of ligand-gated ion channel that are widely distributed throughout the central and peripheral nervous systems. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain perception.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxamide has been shown to produce a range of other biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of inflammation, and the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxamide as an analgesic agent is its ability to produce potent analgesic effects without the risk of respiratory depression, which is a common side effect of opioids. However, one of the limitations of 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxamide is its relatively short duration of action, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxamide. These include the development of more potent and selective nicotinic acetylcholine receptor agonists, the evaluation of 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxamide in combination with other analgesic agents, and the exploration of its potential applications in the treatment of other conditions such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic effects of 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxamide and to optimize its dosing and administration in clinical settings.
Synthesemethoden
The synthesis of 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxamide involves a multistep process that begins with the reaction of 2,3-dimethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with a carboxylic acid derivative such as isobutyl chloroformate to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dimethoxybenzyl)-3-piperidinecarboxamide has been the subject of numerous preclinical and clinical studies aimed at evaluating its potential as an analgesic agent. In animal models, 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxamide has been shown to produce potent analgesic effects that are comparable to or greater than those produced by opioids such as morphine. These effects are thought to be mediated by the activation of nicotinic acetylcholine receptors in the central nervous system.
Eigenschaften
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-13-7-3-5-11(14(13)20-2)9-17-8-4-6-12(10-17)15(16)18/h3,5,7,12H,4,6,8-10H2,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIMNBNCNRKENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxybenzyl)-3-piperidinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.